molecular formula C15H14BrN3O B3081798 5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1111638-42-6

5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3081798
CAS No.: 1111638-42-6
M. Wt: 332.19 g/mol
InChI Key: FHEWEUQKCHNLAQ-UHFFFAOYSA-N
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Description

5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C15H14BrN3O and its molecular weight is 332.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.03202 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The compound can be synthesized through various methods, including microwave-assisted reactions and cross-coupling techniques. The synthesis typically involves the bromination of pyrazolo[3,4-b]pyridine derivatives followed by substitution reactions with aryl groups. A notable method includes the use of hydrazine condensations and C–N Ullmann-type cross-coupling reactions to yield functionalized pyrazolo derivatives .

Anticancer Properties

Research indicates that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer activity. For instance, compounds within this class have shown potent inhibition against various cancer cell lines, including A172, U87MG, and A375. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

  • Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
CompoundCell LineIC50 (µM)Reference
15yA1720.2
15yU87MG0.5
15yA3750.8

TBK1 Inhibition

Recent studies have identified this compound as a potential inhibitor of TANK-binding kinase 1 (TBK1), which plays a crucial role in immune signaling and cancer progression. The structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrazolo core can enhance TBK1 inhibitory activity, making it a candidate for further investigation in immune-related therapies .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo ring influence its potency and selectivity against specific targets. For instance, substituents on the benzyl group significantly affect the binding affinity to TBK1 and other kinases involved in cancer pathways.

Key Findings from SAR Studies

  • Substituents such as methoxy and halogens enhance biological activity.
  • The position of substituents on the pyrazolo ring correlates with changes in IC50 values against cancer cell lines.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study: TBK1 Inhibition
    • In vitro tests showed that compound 15y inhibited TBK1 with an IC50 value as low as 0.2 nM, demonstrating high potency against this target.
    • The compound also effectively reduced downstream signaling in THP-1 cells stimulated with interferon gamma .
  • Case Study: Antiproliferative Effects
    • A separate study assessed the antiproliferative effects of various derivatives on human cancer cell lines and found significant reductions in cell viability after treatment with optimized compounds derived from the pyrazolo[3,4-b]pyridine scaffold .

Properties

IUPAC Name

5-bromo-1-[(4-methoxyphenyl)methyl]-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c1-10-14-7-12(16)8-17-15(14)19(18-10)9-11-3-5-13(20-2)6-4-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEWEUQKCHNLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)Br)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151651
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111638-42-6
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111638-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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